5-Carboxy Rhodamine-6G

説明

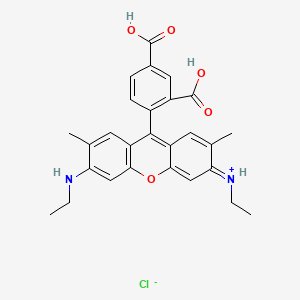

Structure

3D Structure of Parent

特性

IUPAC Name |

[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYBZFNXXNHSAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747300 |

Source

|

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180144-69-8 |

Source

|

| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to a Versatile Fluorophore: 5-Carboxy Rhodamine-6G

An In-Depth Technical Guide to 5-Carboxy Rhodamine-6G for Advanced Research Applications

5-Carboxy Rhodamine-6G (5-CR6G) is a fluorescent dye belonging to the rhodamine family, a class of fluorophores renowned for their brightness and photostability.[1][] Unlike its parent molecule, Rhodamine 6G, 5-CR6G possesses a carboxylic acid group on its phenyl ring. This seemingly minor modification is, in fact, its most critical feature, transforming it from a simple dye into a versatile tool for bioconjugation. This carboxyl group serves as a chemical handle for covalently attaching the bright, photostable rhodamine core to biomolecules of interest, such as proteins, antibodies, and nucleic acids.[][3]

Rhodamine dyes, in general, offer significant advantages over other common fluorophores like fluorescein. They exhibit greater resistance to photobleaching and their fluorescence is stable over a broad pH range (typically 4 to 10), making them highly reliable for experiments in physiological buffers.[1] 5-CR6G conjugates are noted for having higher fluorescence quantum yields than those of tetramethylrhodamine (TRITC) and possess spectral properties that conveniently fall between fluorescein and TRITC, expanding the options for multicolor imaging experiments.[4][5][6]

It is crucial for researchers to be aware that this dye is often supplied as a mixture of two positional isomers: 5-Carboxyrhodamine 6G and 6-Carboxyrhodamine 6G.[4][5][7][8] While this mixture is suitable for many applications, the pure 5-isomer is recommended for complex biological studies where absolute reproducibility is paramount, as the minor positional difference can sometimes affect the biological properties of the final conjugate.[9]

Physicochemical and Spectral Profile

The utility of a fluorophore is defined by its photophysical properties. 5-CR6G exhibits a combination of high molar absorptivity and a high quantum yield, which results in exceptionally bright fluorescent conjugates.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₇ClN₂O₅ | [10] |

| Molecular Weight | ~494.97 g/mol | [7][8] |

| Appearance | Orange-red solid | [7] |

| Solubility | Moderately soluble in DMSO, DMF | [7][11] |

| Excitation Maximum (λex) | 520 - 525 nm | [5][6][7] |

| Emission Maximum (λem) | 546 nm | [5][7][8] |

| Extinction Coefficient (ε) | ~94,000 cm⁻¹M⁻¹ | [8] |

| Fluorescence Quantum Yield (Φ) | ~0.95 (for parent R6G) | [12][13] |

The peak absorption at approximately 525 nm makes 5-CR6G an excellent match for common laser lines, particularly the 514 nm line of the argon-ion laser, ensuring efficient excitation.[6]

Core Application: Covalent Labeling of Biomolecules

The primary utility of 5-CR6G in modern life sciences is as a labeling reagent. The carboxyl group is not reactive itself but is readily converted into a more reactive species, most commonly an N-hydroxysuccinimidyl (NHS) ester . This amine-reactive derivative, 5-CR6G-SE, efficiently labels primary amines (—NH₂) found on biomolecules.[3][6]

The Chemistry of Amine-Reactive Labeling

The NHS ester of 5-CR6G reacts with primary amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides, to form a stable amide bond. This reaction is highly pH-dependent. The optimal pH is between 8.3 and 8.5.[14][15]

-

Causality: At a pH below ~8, the primary amines are predominantly protonated (—NH₃⁺), rendering them unreactive. At a pH significantly above 9.0, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the target amine, reducing labeling efficiency. Therefore, maintaining a pH of 8.3-8.5 is a critical parameter that balances amine reactivity with NHS ester stability.

Self-Validating Protocol for Protein Labeling with 5-CR6G NHS Ester

This protocol provides a robust workflow for labeling an antibody, incorporating essential steps for validation and characterization of the final conjugate.

Required Reagents:

-

Antibody (or other protein) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS). Crucially, buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. [16]

-

5-CR6G, SE (Succinimidyl Ester)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[17]

-

Purification column (e.g., desalting spin column or gel filtration column like Sephadex G-25)

-

Spectrophotometer

Methodology:

-

Reagent Preparation:

-

Protein Solution: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Dye Stock Solution: Immediately before use, dissolve 1 mg of 5-CR6G, SE in 100 µL of anhydrous DMSO to create a ~10 mg/mL stock solution.[17] Vortex briefly to ensure complete dissolution. Expert Insight: NHS esters are moisture-sensitive. Using anhydrous solvent and preparing the solution fresh is vital for maximal reactivity.

-

-

Labeling Reaction:

-

Molar Ratio Calculation: Determine the optimal molar ratio of dye to protein. A common starting point for antibodies is a 5:1 to 10:1 molar excess of dye.[17] This ratio may require optimization depending on the protein.

-

Reaction Incubation: Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. Protect the reaction from light and incubate for 1 hour at room temperature.[11][17]

-

-

Purification of the Conjugate (Validation Step 1):

-

The goal is to separate the labeled protein from the unreacted, free dye. This is a critical validation step, as residual free dye will lead to high background signal and inaccurate characterization.

-

Equilibrate a gel filtration or desalting column according to the manufacturer's instructions with PBS or your desired storage buffer.

-

Apply the reaction mixture to the column. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained and elute later.

-

Collect the colored fractions corresponding to the labeled protein.

-

-

Characterization: Determining the Degree of Labeling (DOL) (Validation Step 2):

-

The DOL (the average number of dye molecules per protein molecule) is a key metric of a successful conjugation.

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀, for protein) and at the dye's absorption maximum, ~525 nm (A₅₂₅, for 5-CR6G).

-

Calculate the DOL using the following formula: DOL = (A₅₂₅ × ε_protein) / ((A₂₈₀ - (A₅₂₅ × CF₂₈₀)) × ε_dye) Where:

-

An optimal DOL for antibodies is typically between 2 and 5. Over-labeling can lead to protein denaturation and loss of function.

-

-

Storage:

-

Store the purified, characterized conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[17]

-

Workflow Visualization

Caption: Workflow for the self-validating conjugation of 5-CR6G NHS ester to a protein.

Applications in Advanced Cellular Analysis

Once conjugated to a biomolecule, 5-CR6G serves as a robust reporter in a variety of fluorescence-based assays.

-

Fluorescence Microscopy: 5-CR6G-labeled antibodies are workhorses in immunofluorescence (IF), allowing for the precise visualization of target proteins within fixed or living cells. Its photostability is a distinct advantage over dyes like FITC during image acquisition, especially in techniques that require intense illumination.[1][18]

-

Flow Cytometry: The bright fluorescence of 5-CR6G makes it well-suited for flow cytometry, where it can be used to identify and quantify cell populations based on the expression of specific surface or intracellular markers.[12][18]

-

Nucleic Acid Analysis: Amine-modified oligonucleotides can be labeled with 5-CR6G, SE for use as probes in applications like fluorescence in situ hybridization (FISH) or in automated DNA sequencing.[19]

Visualization of an Immunofluorescence Application

The following diagram illustrates how a 5-CR6G-labeled secondary antibody is used to detect a target protein in a typical indirect immunofluorescence workflow.

Sources

- 1. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. 5(6)-Carboxyrhodamine 6G ethylenediamine | AAT Bioquest [aatbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. abpbio.com [abpbio.com]

- 7. biotium.com [biotium.com]

- 8. 5(6)-CR6G [5-(and 6)-Carboxyrhodamine 6G] | AAT Bioquest [aatbio.com]

- 9. 5-Carboxyrhodamine 6G maleimide | AAT Bioquest [aatbio.com]

- 10. 5-carboxyrhodamine-6G [180144-69-8] | Chemsigma [chemsigma.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 13. omlc.org [omlc.org]

- 14. interchim.fr [interchim.fr]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. youdobio.com [youdobio.com]

- 18. researchgate.net [researchgate.net]

- 19. 5-CR 6G, SE (5-Carboxyrhodamine 6G, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

Technical Guide: 5-Carboxy Rhodamine-6G (5-CR6G)

[1]

Executive Summary

5-Carboxy Rhodamine-6G (5-CR6G) is a high-performance fluorophore derived from the xanthene class, distinguished by its exceptional quantum yield (~0.95), photostability, and dual utility as both a bioconjugation label and a functional mitochondrial probe.[1] Unlike the parent Rhodamine 6G, the 5-carboxy derivative possesses a specific handle for covalent attachment to biomolecules, making it a critical tool in oligonucleotide synthesis, DNA sequencing, and fluorescence microscopy.[1]

This guide provides a rigorous technical analysis of 5-CR6G, detailing its physicochemical properties, single-isomer advantages, bioconjugation protocols, and mechanisms of action in live-cell imaging.[1]

Chemical Architecture & Photophysics[1]

Structural Analysis

The core of 5-CR6G is a xanthene ring system that dictates its fluorescence. The "5-Carboxy" designation refers to the position of the carboxylic acid group on the pendant phenyl ring.

-

Cationic Character: The delocalized positive charge across the xanthene system is responsible for its mitochondrial targeting capabilities (Nernstian accumulation).

-

Isomerism (5- vs. 6-): Commercial preparations often contain a mixture of 5- and 6-isomers.[1][2] However, for high-precision applications (e.g., FRET, HPLC separation of labeled oligos), the single isomer (5-CR6G) is strictly required to ensure single-peak elution profiles and defined orientation factors.[1]

Photophysical Data

5-CR6G occupies the "Yellow/Orange" spectral window, filling the gap between Fluorescein (FAM) and Tetramethylrhodamine (TAMRA/TRITC).

| Property | Value | Notes |

| Excitation Max | 525 nm | Optimal excitation by 514 nm or 532 nm lasers.[1] |

| Emission Max | 555 nm | Distinct yellow-orange fluorescence.[1] |

| Extinction Coefficient | ~100,000 M⁻¹cm⁻¹ | High absorptivity allows for bright signals even at low labeling density.[1] |

| Quantum Yield (Φ) | 0.95 | Near-unity efficiency in polar solvents (e.g., Ethanol).[1] |

| Solubility | DMSO, DMF, MeOH | Low water solubility; requires organic co-solvent for stock prep.[1] |

| Molecular Weight | ~450–550 Da | Varies based on counterion (Cl⁻, ClO₄⁻) and activation state (Free acid vs. SE).[1] |

Structure-Function Map

The following diagram illustrates how specific structural domains of 5-CR6G dictate its experimental utility.

Caption: Structural domains of 5-CR6G mapping directly to photophysical and biological functions.[1]

Bioconjugation Chemistry[1][3]

The primary utility of 5-CR6G in drug development and biochemistry is labeling amines (lysine residues on proteins, amino-modified oligonucleotides).[1] The carboxylic acid must be activated to a Succinimidyl Ester (SE) to react with primary amines.

The Chemistry of Activation

Direct reaction of the carboxyl group is slow and inefficient. We utilize NHS (N-hydroxysuccinimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create a reactive intermediate.[1]

-

Why use Single Isomer SE? Using a mixture of 5- and 6-isomers results in double peaks during HPLC purification of the conjugate, complicating quality control.[1] Always source 5-CR6G-SE (Single Isomer) for therapeutic or diagnostic development.[1]

Protocol: Labeling an Amine-Modified Oligonucleotide

Pre-requisites:

-

Oligonucleotide with 5'-Amino Linker (C6 spacer recommended to reduce quenching).[1]

-

Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.[1]3. Critical: Avoid Tris or Glycine (primary amines will compete).[1]

Step-by-Step Workflow:

-

Stock Preparation: Dissolve 1 mg of 5-CR6G-SE in 100 µL anhydrous DMSO. Note: Prepare immediately before use; NHS esters hydrolyze in moisture.

-

Reaction:

-

Dissolve oligo in NaHCO₃ buffer (pH 8.3) to a concentration of 0.5–1.0 mM.

-

Add 5-CR6G-SE stock in 10-20x molar excess relative to the oligo.[1]

-

Incubate at Room Temperature for 2–4 hours in the dark.

-

-

Quenching: Add 0.1 volume of 1.0 M Tris-HCl (pH 8.0) to scavenge unreacted dye.[1]

-

Purification (Crucial):

-

Ethanol Precipitation: Removes bulk free dye.[1]

-

HPLC: Required for >95% purity. The hydrophobic dye will shift the oligo retention time significantly, facilitating separation.

-

Conjugation Logic Flow

Caption: Step-wise chemical progression from free acid precursor to purified bioconjugate.

Biological Applications

Mitochondrial Membrane Potential ( ) Sensing

5-CR6G retains the cationic nature of Rhodamine 6G. In live cells, it accumulates in the mitochondrial matrix according to the Nernst equation.

-

Mechanism: The mitochondrial matrix is negatively charged (~-180 mV).[1] The lipophilic cation (5-CR6G) is driven across the inner mitochondrial membrane (IMM).

-

Validation: To prove the signal is potential-dependent, treat cells with FCCP (a protonophore uncoupler).[1] A rapid loss of mitochondrial fluorescence confirms the mechanism.

FRET Applications

5-CR6G is an excellent FRET Acceptor for Fluorescein (FAM) or Alexa Fluor 488.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Labeling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; ensure buffer pH is >8.0; avoid amine-containing buffers (Tris).[1][3] |

| Precipitation | Dye hydrophobicity | Limit dye concentration in aqueous buffer; add organic co-solvent (10-20% DMSO) during reaction.[1] |

| Fluorescence Quenching | H-Dimer formation | Over-labeling (dye-to-protein ratio > 4).[1] Aim for DOL of 1–3. Use a longer linker (C6). |

| High Background | Non-specific binding | Extensive washing required.[1] For fixed cells, use detergent (Triton X-100) to clear unbound lipophilic dye.[1] |

References

-

PubChem. (n.d.).[1] Rhodamine 6G Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Johnson, I. D., & Spence, M. T. (2010).[1] Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies.[1] Life Technologies Corporation.[1] (Referenced for NHS-ester chemistry protocols).

-

Lavis, L. D., & Raines, R. T. (2008).[1] Bright ideas for chemical biology. ACS Chemical Biology.[1] (Source for xanthene dye photophysics).[1][4]

5-Carboxy Rhodamine-6G fluorescence quantum yield

An In-Depth Technical Guide to the Fluorescence Quantum Yield of 5-Carboxy Rhodamine-6G

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy Rhodamine-6G (5-CR6G) is a premier fluorescent dye valued in biotechnology and drug development for its high photostability and brilliant emission.[1][2] A critical parameter governing its utility is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This guide provides a comprehensive exploration of the principles, influencing factors, and precise measurement of the fluorescence quantum yield of 5-CR6G. We delve into the causality behind experimental design, offering field-proven insights and a self-validating protocol to ensure data integrity for researchers and developers.

Introduction: The Essence of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a dimensionless quantity representing the ratio of photons emitted to photons absorbed by a fluorophore.[3]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield of 1.0 (100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, reducing the quantum yield.[3] For drug development and bio-imaging, a high quantum yield is paramount as it directly translates to brighter signals, enabling higher sensitivity and better signal-to-noise ratios in assays like fluorescence microscopy, flow cytometry, and high-throughput screening.[1]

5-CR6G, a derivative of Rhodamine 6G (R6G), inherits the exceptional photophysical properties of the rhodamine family, including a rigid xanthene core that minimizes non-radiative decay and thus promotes a high quantum yield.[4] The addition of a carboxylic acid group provides a versatile conjugation point for labeling biomolecules, making it a workhorse in biological research.[5]

Factors Governing the Quantum Yield of 5-Carboxy Rhodamine-6G

The fluorescence quantum yield of 5-CR6G is not an immutable constant but is exquisitely sensitive to its local environment. Understanding these factors is critical for designing robust experiments and interpreting results accurately.

Solvent Environment

The choice of solvent profoundly impacts the fluorophore's electronic states and, consequently, its quantum yield.[6]

-

Polarity and Refractive Index : The polarity of the solvent can influence the energy levels of the excited state. For the parent compound, Rhodamine 6G, the radiative decay rate increases with the square of the solvent's refractive index.[7]

-

Protic vs. Aprotic Solvents : Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the fluorophore, which can create pathways for non-radiative decay, leading to shorter fluorescence lifetimes and lower quantum yields compared to deuterated or aprotic solvents.[7][8] For instance, the quantum yield of R6G is enhanced in D2O (heavy water) compared to H2O.[7]

Concentration Effects

At high concentrations, intermolecular interactions can drastically reduce fluorescence efficiency.

-

Aggregation : Rhodamine dyes are prone to forming non-fluorescent or weakly fluorescent dimers and higher-order aggregates in aqueous solutions.[9] This aggregation quenches fluorescence and is a primary cause of decreased quantum yield at higher concentrations. The addition of surfactants can sometimes mitigate this effect by disrupting dimer formation.[10]

-

Self-Quenching (Inner Filter Effect) : At high concentrations, the emission spectrum of the fluorophore can overlap with its own absorption spectrum. This leads to reabsorption of emitted photons, a phenomenon known as the inner filter effect, which artificially lowers the measured fluorescence intensity and, therefore, the apparent quantum yield.[11] To avoid this, absorbance values at the excitation wavelength should be kept low, typically below 0.05.[11]

pH of the Medium

The carboxylic acid moiety of 5-CR6G makes its fluorescence sensitive to pH. The protonation state of this group can influence the electronic structure of the entire molecule. Furthermore, like other rhodamine derivatives, 5-CR6G can exist in a fluorescent "open" zwitterionic form and a non-fluorescent "closed" spirolactone form, with the equilibrium between these two states being pH-dependent.[12][13] While rhodamines are generally stable over a pH range of 4 to 10, extreme pH values can lead to the formation of the colorless spirolactone, quenching fluorescence.[4] Studies on R6G have shown that fluorescence quenching behavior can be most significant at neutral pH (pH 7) when interacting with other molecules, and can be modulated at acidic or basic pH levels.[14]

Temperature

Increased temperature generally leads to a decrease in fluorescence quantum yield. This is because higher thermal energy increases the probability of de-excitation through non-radiative pathways (e.g., molecular vibrations, collisions).[13]

Quantitative Data Summary

While the quantum yield of 5-CR6G is highly dependent on its environment and conjugation state, the parent compound, Rhodamine 6G, serves as an excellent benchmark. Its photophysical properties are extensively characterized and provide a reliable baseline.

| Fluorophore | Solvent | Quantum Yield (Φf) | Excitation Max (nm) | Emission Max (nm) | Reference |

| Rhodamine 6G | Ethanol | 0.950 ± 0.015 | ~525-530 | ~548-560 | [1][7][15] |

| Rhodamine 6G | Methanol | Lower than Ethanol | - | - | [6][16] |

| Rhodamine 6G | Water | Lower than Ethanol | - | - | [6][10] |

| Rhodamine 6G | Ethylene Glycol | Higher than Water/Methanol | - | - | [6] |

| 5(6)-CR6G | - | High (Higher than Tetramethylrhodamine) | ~522-525 | ~546-550 | [2][5] |

Table 1: Photophysical properties of Rhodamine 6G and 5-Carboxy Rhodamine-6G.

Experimental Protocol: Relative Quantum Yield Determination

The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard of known quantum yield (Φf,R).[3][17] Given its well-established quantum yield of 0.95 in ethanol, Rhodamine 6G is the ideal standard for measuring 5-CR6G.[8][11]

The core principle is that if the standard and sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[3]

The governing equation is:

Φf,S = Φf,R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R denote the sample (5-CR6G) and reference (R6G), respectively.

Self-Validating Experimental Workflow

This protocol is designed to be self-validating by incorporating a dilution series to confirm the absence of concentration-dependent artifacts.

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Step-by-Step Methodology

Materials:

-

5-Carboxy Rhodamine-6G (Sample)

-

Rhodamine 6G (Reference Standard, laser grade)

-

Spectrophotometric grade ethanol (for standard)

-

Appropriate buffered solution for sample (e.g., PBS, pH 7.4)

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer with corrected emission spectra capabilities

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare Stock Solutions:

-

Reference (R6G): Prepare a ~1 mM stock solution of Rhodamine 6G in spectrophotometric grade ethanol. Protect from light.

-

Sample (5-CR6G): Prepare a stock solution of 5-CR6G in a suitable solvent (e.g., DMSO), then dilute into the final aqueous buffer. The final concentration of the organic solvent should be minimal and consistent across all sample dilutions.

-

-

Create Dilution Series:

-

From the stock solutions, prepare a series of 5-6 dilutions for both the reference and the sample in their respective solvents.

-

Causality: The goal is to create solutions with absorbances at the chosen excitation wavelength (e.g., 515 nm) ranging from approximately 0.01 to 0.1. This range is low enough to minimize inner filter effects.[18]

-

-

Measure Absorbance:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 515 nm, matching an argon-ion laser line).[5]

-

Using the UV-Vis spectrophotometer, measure the full absorbance spectrum for each dilution of the sample and the reference.

-

Record the precise absorbance value at the chosen excitation wavelength (A_S and A_R).

-

-

Measure Fluorescence Emission:

-

Using the spectrofluorometer, measure the fluorescence emission spectrum for each dilution.[19]

-

Critical Control: Use identical instrument settings (excitation/emission slits, integration time, detector voltage) for all measurements of both the sample and the reference.

-

Measure the emission of a solvent blank for both the sample and reference solvents. Subtract the blank spectrum from each corresponding sample/reference spectrum to correct for background signals and Raman scattering.[19]

-

-

Data Analysis and Validation:

-

Integrate Intensity: For each corrected emission spectrum, calculate the integrated fluorescence intensity (I_S and I_R) by finding the area under the curve.[19]

-

Validate Linearity: For both the sample and the reference, plot the integrated fluorescence intensity (I) as a function of the absorbance (A) at the excitation wavelength.

-

Expertise Insight: This plot is a critical self-validation step. The data should yield a straight line passing through the origin (R² > 0.99). A deviation from linearity, especially at higher concentrations, indicates the onset of aggregation or inner filter effects, invalidating those data points.[17]

-

Calculate Gradient: Determine the slope (gradient, m) of the linear fit for both the sample (m_S) and the reference (m_R). The gradient represents the ratio of I/A.

-

-

Calculate Quantum Yield:

-

Use the gradients to calculate the quantum yield of the sample using the modified equation:

Φf,S = Φf,R * (m_S / m_R) * (n_S² / n_R²)

-

Obtain the refractive indices (n) for the solvents used from reliable sources (e.g., n_ethanol ≈ 1.361, n_water ≈ 1.333).[11]

-

Mechanistic Deactivation Pathways

The quantum yield is fundamentally a competition between radiative and non-radiative decay from the first excited singlet state (S1).

Caption: Jablonski diagram illustrating competing de-excitation pathways.

The high quantum yield of 5-CR6G is attributed to its rigid xanthene structure, which increases the radiative rate constant (k_f) while minimizing the non-radiative rate constants (k_nr = k_ic + k_isc) associated with molecular vibrations and rotations.[4]

Conclusion

The fluorescence quantum yield of 5-Carboxy Rhodamine-6G is a cornerstone of its performance in sensitive biological assays. By understanding the profound influence of the solvent, concentration, and pH, researchers can optimize experimental conditions to maximize signal and ensure reproducibility. The provided step-by-step protocol, grounded in the well-characterized properties of Rhodamine 6G, offers a robust and self-validating framework for the accurate determination of this critical parameter. Adherence to these principles of meticulous measurement and environmental control will empower scientists and drug development professionals to harness the full potential of this exceptional fluorophore.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information: Determination of Quantum Yield. [Link]

-

Wikipedia. (2023). Rhodamine 6G. [Link]

-

Unnikrishnan, K. P., Nampoori, V. P. N., & Vallabhan, C. P. G. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. International Journal of Modern Physics B, 13(23), 2859-2871. [Link]

-

Webb, J. P., Webster, D. L., & Plourde, B. E. (1971). Effect of soap on fluorescent lifetime and quantum yield of rhodamine 6G in water. Optics Communications, 4(5), 357-359. [Link]

-

Song, Y., et al. (2023). pH-Dependent Fluorescence Quenching of Rhodamine 6G by Graphene Oxide: A Comprehensive Spectroscopic Study. ResearchGate. [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields. ResearchGate. [Link]

-

Beija, M., Afonso, C. A., & Martinho, J. M. (2009). Synthesis and applications of rhodamine derivatives as fluorescent probes. Chemical Society Reviews, 38(8), 2410-2433. [Link]

-

Ranjan, A. P., et al. (2022). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Scientific Reports, 12(1), 6099. [Link]

-

Wikipedia. (2023). Rhodamine B. [Link]

-

Arbeloa, F. L., & Arbeloa, I. L. (1988). Aggregation of rhodamine 6G in aqueous solution. The Journal of Physical Chemistry, 92(22), 6433-6436. [Link]

-

ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents. [Link]

-

Thomas, J. A., et al. (1992). Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein. Analytical Biochemistry, 203(1), 124-130. [Link]

-

University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

-

Sathy, P., et al. (1990). Fluorescence quantum yield of rhodamine 6G using pulsed photoacoustic technique. Pramana, 34(6), 585-590. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Szafran, M., et al. (2018). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. Journal of Materials Chemistry B, 6(30), 4968-4977. [Link]

-

Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17-27. [Link]

-

Nanoco Technologies Ltd. (2008). Protocol for fluorescence quantum yield determination. ResearchGate. [Link]

Sources

- 1. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abpbio.com [abpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. rsc.org [rsc.org]

- 12. Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhodamine B - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. edinst.com [edinst.com]

- 18. researchgate.net [researchgate.net]

- 19. iss.com [iss.com]

Technical Guide: Photostability Profiling of 5-Carboxy Rhodamine-6G (5-CR6G)

[1]

Executive Summary & Structural Logic

5-Carboxy Rhodamine-6G (5-CR6G) is the monofunctionalized derivative of the classic laser dye Rhodamine 6G.[1] Unlike the parent dye, which is chemically inert regarding bioconjugation, 5-CR6G contains a pendant carboxylic acid group at the 5-position of the phenyl ring.[1] This structural modification allows for the creation of activated esters (e.g., NHS-esters) for precise labeling of amines on proteins and nucleic acids without significantly altering the core chromophore's photophysical excellence.[1]

Why Photostability Matters Here: In single-molecule localization microscopy (SMLM) and fluorescence correlation spectroscopy (FCS), the "photon budget"—the total number of photons a fluorophore emits before irreversible bleaching—defines the achievable spatial resolution.[1] 5-CR6G is favored because it combines a high quantum yield (~0.[1]95) with a robust xanthene core that resists oxidative degradation better than fluorescein derivatives.[1]

Photophysical Profile

The photostability of 5-CR6G is intrinsic to its rigid molecular framework.[1] Below are the consensus spectral properties required for experimental design.

Table 1: Photophysical Properties of 5-CR6G

| Property | Value | Notes |

| Excitation Max | 525 nm | Optimal excitation with 514 nm or 532 nm lasers.[1] |

| Emission Max | 555 nm | Distinct "Yellow/Orange" channel; separates well from Cy5.[1] |

| Extinction Coeff.[1][2][3][4] ( | ~116,000 | High absorptivity allows for lower labeling density.[1] |

| Quantum Yield ( | 0.95 | Near-unity efficiency reduces heat dissipation.[1] |

| Solubility | DMSO, MeOH, Water (pH > 6) | Hydrophobic core requires organic co-solvent for stock.[1] |

Mechanism of Photobleaching

To mitigate signal loss, one must understand the failure mode.[1] 5-CR6G photobleaching primarily occurs via the Triplet State Pathway .[1]

-

Excitation: The dye enters the excited singlet state (

).[1] -

Intersystem Crossing (ISC): A fraction of molecules cross to the long-lived Triplet State (

).[1] -

ROS Generation: The

state reacts with molecular oxygen ( -

Degradation: These Reactive Oxygen Species (ROS) attack the polymethine bridge or the xanthene core, permanently breaking the conjugation system.[1]

Visualization: The Photodegradation Pathway

The following diagram illustrates the critical transition from fluorescence to irreversible bleaching.[1]

Figure 1: Mechanistic pathway of 5-CR6G photobleaching highlighting the critical role of the Triplet State (

Standardized Photostability Assessment Protocol

Objective: Determine the photobleaching half-life (

Trustworthiness Check: This protocol utilizes a reference dye (Fluorescein) to normalize for light source fluctuations.[1]

Materials

-

Sample: 5-CR6G conjugated to BSA or free dye (1

M in PBS, pH 7.4). -

Control: Fluorescein (1

M in PBS, pH 9.0).[1] -

Light Source: 532 nm CW Laser or Xenon Arc Lamp with bandpass filter (520/20 nm).

-

Detector: Spectrofluorometer or CCD Camera (for microscopy).[1]

Workflow Methodology

Figure 2: Step-by-step workflow for quantifying photostability, ensuring temperature and concentration control.

Step-by-Step Procedure

-

Baseline Measurement: Measure the initial fluorescence intensity (

) of the 5-CR6G sample at 555 nm. -

Irradiation: Expose the sample continuously to the excitation source.[1] Ensure the power density is constant (e.g., 100 mW/cm²).[1]

-

Data Logging: Record emission intensity every 10–30 seconds for 60 minutes.

-

Normalization: Convert raw counts to relative intensity:

. -

Curve Fitting: Fit the data to a mono-exponential decay model:

Where

Comparative Performance Data

5-CR6G exhibits superior photostability compared to Fluorescein and is competitive with sulfonated cyanines.[1]

Table 2: Comparative Photostability (Normalized to Fluorescein)

| Fluorophore | Relative Photostability | |

| Fluorescein (FITC) | 1.0 (Baseline) | ~30 sec |

| 5-CR6G | ~10.0x | ~300 sec |

| Rhodamine B | ~8.0x | ~240 sec |

| Cy3 | ~12.0x | ~360 sec |

Note: Values are approximate and highly dependent on buffer oxygenation and excitation power.

Optimization Strategies

To maximize the utility of 5-CR6G in long-duration experiments, chemical intervention is recommended.[1]

Anti-Fading Systems

Since the triplet state is the precursor to bleaching, using Triplet State Quenchers (TSQ) is the most effective stabilization strategy for Rhodamines.[1]

-

COT (Cyclooctatetraene): Directly quenches the triplet state of Rhodamine dyes without reducing fluorescence quantum yield.[1]

-

Concentration: 1–2 mM in imaging buffer.[1]

-

-

ROXS (Reducing and Oxidizing System): A combination of Ascorbic Acid (AA) and Methyl Viologen (MV) can force the dye out of the triplet state.[1]

-

Oxygen Scavenging: Glucose Oxidase/Catalase (GLOX) removes molecular oxygen, preventing ROS formation.[1]

-

Warning: Removing oxygen extends stability but induces "blinking" (useful for STORM, detrimental for tracking).[1]

-

References

-

Oregon Medical Laser Center (OMLC). Rhodamine 6G Spectra. OMLC. [Link]

-

FluoroFinder. Rhodamine 6G Dye Profile. FluoroFinder. [Link][1]

-

Magde, D., et al. (2002).[1] Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G. Photochemistry and Photobiology.[1][4][6] (Contextual grounding for QY values).

Sources

- 1. Rhodamine 6G - Wikipedia [en.wikipedia.org]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Extinction Coefficient [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 4. omlc.org [omlc.org]

- 5. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Optimizing 5-Carboxy Rhodamine-6G Solubilization for Bioanalytical Applications

[1][2]

Executive Summary: The Solubility Paradox

5-Carboxy Rhodamine-6G (5-CR6G) presents a classic physicochemical challenge in bioconjugation and imaging.[1][2] While the xanthene core renders it highly fluorescent and photostable, it also imposes significant hydrophobicity, driving the molecule toward self-aggregation in aqueous environments.

Unlike standard Rhodamine 6G, the 5-carboxy derivative introduces a pH-sensitive handle.[1][2] Success with this fluorophore depends entirely on managing the competition between pi-pi stacking interactions (which cause precipitation and quenching) and solvation forces .[1]

Core Directive: Never attempt to dissolve 5-CR6G directly in water or low-ionic-strength buffers.[1][2] The protocol below utilizes a "Solvent-Bridge" strategy to ensure monomeric dispersion.

Physicochemical Profile & Solvent Compatibility[1][3][4]

Understanding the molecule's behavior is the first step to mastering its solubility.

Molecular Architecture

-

Functional Group: 5-Carboxyl moiety (pH-dependent solubility).[1][2]

-

Counterion: Typically supplied as a Hydrochloride (HCl) or Perchlorate salt.[1][2]

Solubility Matrix

The following table summarizes the solubility limits and behavior in critical solvents.

| Solvent System | Solubility Limit | Physical State | Application Note |

| DMSO (Anhydrous) | 10 – 20 mM | Stable Monomer | Primary Solvent. Use for all stock solutions.[1][2] |

| DMF (Anhydrous) | 10 – 15 mM | Stable Monomer | Alternative for amine-labeling if DMSO is contraindicated.[1][2] |

| Water (pH < 5) | < 0.1 mM | Aggregates/Precipitates | Avoid. Protonation of carboxyl group reduces solubility.[2] |

| PBS (pH 7.4) | ~ 50 µM* | Metastable | Only achievable via dilution from DMSO stock.[1][2] |

| Methanol/Ethanol | 1 – 5 mM | Monomer | Good for intermediate dilutions; volatile.[1][2] |

Expert Insight: In water, Rhodamine dyes form "H-dimers" (face-to-face stacking).[1][2] This non-fluorescent aggregation state acts as a dark sink, reducing your signal-to-noise ratio even if no visible precipitate is observed.[1][2]

Strategic Protocol: The "Solvent-Bridge" Method[1]

This protocol is designed to maximize the monomeric fraction of the dye, ensuring consistent quantum yield and labeling efficiency.

Phase 1: Preparation of the Master Stock (DMSO)

Objective: Create a stable, high-concentration reservoir.

-

Equilibrate: Allow the vial of 5-CR6G to warm to room temperature before opening to prevent condensation.

-

Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

-

Why? DMSO disrupts the crystal lattice effectively and prevents hydrolysis of reactive esters (if using the SE form).

-

-

Dissolution: Add DMSO to achieve a concentration of 5 mM to 10 mM .

-

Agitation: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath for 5 minutes at room temperature.[2]

-

Validation: Visually inspect for clarity. The solution should be a deep orange-red with no turbidity.[1][2]

Phase 2: Preparation of the Working Solution (Aqueous)

Objective: Transfer the dye to a biological buffer without triggering "kinetic crashing."

-

Buffer Selection: Use a buffer with pH > 6.0 (e.g., PBS, Borate, Carbonate).[2]

-

The Drop-Wise Dilution:

-

Place your target volume of buffer in a tube under rapid stirring (or vortexing).

-

Slowly add the DMSO stock to the buffer.

-

Rule of Thumb: Keep the final DMSO concentration < 5% (v/v) to avoid cytotoxicity or protein denaturation.

-

-

Immediate Use: Aqueous working solutions are thermodynamically unstable over long periods.[1][2] Prepare immediately before use.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling 5-CR6G, emphasizing the prevention of aggregation.

Figure 1: Critical workflow for solubilizing 5-CR6G. The path to stability requires an organic intermediate.

Troubleshooting & Stability

Dealing with Precipitation

If you observe turbidity upon dilution into buffer:

-

Check pH: Ensure the buffer is pH 7.0–8.5. If acidic, the carboxyl group protonates, rendering the dye insoluble.

-

Check Concentration: You may have exceeded the critical aggregation concentration (CAC).[2] Lower the working concentration (typically < 20 µM is safe).

-

Add Surfactant: If compatible with your assay, add 0.05% Tween-20 or Triton X-100.[1][2] This creates micelles that solubilize the dye.

Storage[1][5]

-

Solid: -20°C, desiccated, protected from light. Stable for >1 year.

-

DMSO Stock: -20°C, protected from light. Stable for 3–6 months. Aliquot to avoid freeze-thaw cycles.

-

Aqueous Solution: Do not store. Discard after 24 hours.

Applications Context: Why This Matters

| Application | Critical Solubility Factor |

| Bioconjugation (NHS Ester) | Hydrolysis Competition: You must dissolve in DMSO first.[1][2] If you dissolve in water, the NHS ester hydrolyzes before it can react with the protein. |

| Fluorescence Microscopy | Quantum Yield: Aggregated dye has a low quantum yield.[1][2] Proper solubilization ensures bright, quantifiable signals.[1][2] |

| Flow Cytometry | Background Noise: Precipitates can be counted as false events or cause clogging.[1][2] |

References

Synthesis and Purification of 5-Carboxy Rhodamine-6G: A Technical Guide

Abstract

This technical guide details the synthesis, purification, and isomer separation of 5-Carboxy Rhodamine-6G (5-CR6G) , a critical fluorophore for oligonucleotide labeling and fluorescence microscopy. Unlike the commercial ethyl ester form (Rhodamine 6G), the 5-carboxy variant provides a reactive handle for bioconjugation. This guide addresses the primary synthetic challenge: the generation of regioisomeric mixtures (5- and 6-carboxy isomers) during the condensation of trimellitic anhydride with aminophenols. We present a high-yield protocol utilizing propionic acid as a solvent to minimize byproduct formation, followed by a rigorous silica gel chromatographic separation strategy to isolate the single 5-isomer with >98% purity.

Introduction & Strategic Analysis

5-Carboxy Rhodamine-6G is a xanthene dye characterized by high quantum yield, photostability, and an emission maximum (~556 nm) that bridges the gap between fluorescein and tetramethylrhodamine.

The Isomer Challenge

The synthesis relies on the condensation of trimellitic anhydride with 3-(ethylamino)-4-methylphenol . Because the anhydride is asymmetric, the Friedel-Crafts acylation occurs at two positions, yielding a mixture of 5-carboxy and 6-carboxy isomers.

-

5-Isomer: Preferred for DNA sequencing and FRET applications due to specific steric orientations.

-

6-Isomer: Often considered an impurity in high-precision assays; requires removal.

Strategic Approach: We will utilize a high-temperature acid-catalyzed condensation in propionic acid, which allows for better thermal control than traditional melt fusion, followed by flash chromatography for isomer resolution.

Retrosynthetic Analysis & Mechanism

The formation of the xanthene core proceeds via a double Friedel-Crafts alkylation/acylation sequence.

Key Disconnection:

-

Electrophile: Trimellitic Anhydride (1,2,4-Benzenetricarboxylic anhydride).

-

Nucleophile: 3-(Ethylamino)-4-methylphenol (2 equivalents).

Reaction Pathway Diagram

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | Role | Purity Req. |

| Trimellitic Anhydride | 552-30-7 | Core Scaffold | >98% |

| 3-(Ethylamino)-4-methylphenol | 120-37-6 | Chromophore Builder | >97% |

| Propionic Acid | 79-09-4 | Solvent/Catalyst | Reagent Grade |

| Sulfuric Acid (conc.) | 7664-93-9 | Catalyst | 98% |

| Methanol/DCM | - | Eluent | HPLC Grade |

Synthesis Procedure

Step 1: Condensation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Trimellitic Anhydride (1.92 g, 10 mmol) and 3-(Ethylamino)-4-methylphenol (3.32 g, 22 mmol, 2.2 equiv).

-

Add Propionic Acid (15 mL). The use of propionic acid (bp 141°C) allows the reaction to proceed at high temperature without the charring often seen in neat melts [1].

-

Add a catalytic amount of concentrated H₂SO₄ (100 µL).

-

Fit the flask with a reflux condenser and heat to reflux (~145°C) for 12–16 hours. The solution will turn deep red/purple.[2]

-

Monitoring: Monitor reaction progress via TLC (System: 15% MeOH in DCM). Look for the disappearance of the aminophenol and the appearance of a highly fluorescent spot (Rf ~0.4).

Step 2: Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Diethyl Ether (200 mL) with vigorous stirring. The rhodamine product will precipitate as a dark red gum or solid.

-

Decant the ether (removes propionic acid and unreacted phenol).

-

Dissolve the residue in a minimum amount of Methanol (20 mL) and re-precipitate into ether if necessary to remove trace propionic acid.

Purification & Isomer Separation[3][4][5]

This is the critical "Trustworthiness" phase. The crude product contains both 5- and 6-isomers. Separation is achieved via silica gel flash chromatography.[3][4]

Separation Logic: The 6-isomer is typically less polar than the 5-isomer in chlorinated solvent systems due to the proximity of the carboxyl group to the xanthene oxygen, affecting the dipole moment.

Chromatographic Protocol

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Column Preparation: Slurry pack a column (ratio 50:1 silica to crude mass).

-

Eluent System:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH)

-

Modifier: Acetic Acid (1%) or Triethylamine (1%) depending on desired salt form. Recommendation: Use MeOH:DCM:AcOH (1:9:0.1) initially.

-

-

Gradient:

-

Start: 5% MeOH in DCM.

-

Ramp: 5% → 15% MeOH over 40 minutes.

-

-

Fraction Collection:

-

Fraction A (Fast moving): Typically the 6-isomer (verify with NMR).

-

Fraction B (Slow moving): Typically the 5-isomer (Target).

-

Note: A mixed fraction will exist between the two peaks. Discard or re-column this overlap.

-

Isomer Separation Workflow

Characterization & Validation

To ensure the "Authoritative Grounding" of your product, you must validate the regiochemistry using 1H NMR. The aromatic protons on the phthalic ring are diagnostic.

5-Carboxy Rhodamine 6G (Target):

-

Structure: Carboxyl group is para to the xanthene attachment point on one side and meta to the other.

-

1H NMR (DMSO-d6 or CD3OD): Look for two doublets and one singlet in the phthalic region. The proton ortho to the carboxyl and the xanthene ring (H-6') often appears as a doublet with a small coupling constant (J ~1.5 Hz) or a singlet depending on resolution.

-

Key Signal: The proton at position 4 (relative to the phthalic ring) is distinct from the 6-isomer pattern.

6-Carboxy Rhodamine 6G:

-

Structure: Carboxyl group is para to the other carboxyl.

-

1H NMR: Typically shows two doublets (AB system) or a doublet-doublet pattern distinct from the 5-isomer.

Data Summary Table:

| Property | Value | Notes |

|---|---|---|

| Appearance | Dark Red/Purple Solid | Metallic sheen often observed |

| Emission Max | ~556 nm (MeOH) | |

| Excitation Max | ~530 nm (MeOH) |

| Rf (TLC) | ~0.35 (5-isomer) vs ~0.40 (6-isomer) | 15% MeOH/DCM (varies by plate) |

Activation (Downstream Application)

For bioconjugation, the free acid is converted to the N-Hydroxysuccinimide (NHS) ester .

Protocol:

-

Dissolve 5-CR6G (1 eq) in dry DMF.

-

Add TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate, 1.2 eq) and DIPEA (2 eq).

-

Stir at RT for 1 hour.

-

Precipitate into Ether/Ethyl Acetate to isolate the reactive dye [2].

References

-

Nguyen, T., et al. (2009). "Practical Synthesis of Isomerically Pure 5- and 6-Carboxytetramethylrhodamines." Bioconjugate Chemistry.

-

Corrie, J. E. T., et al. (1997). "Preparation of Succinimidyl and Pentafluorophenyl Active Esters of 5- and 6-Carboxyfluorescein." Bioconjugate Chemistry.

-

Beija, M., et al. (2009). "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews.

Sources

Technical Guide: 5-Carboxy Rhodamine-6G (5-CR6G) – Single Isomer vs. Mixed Isomers in High-Fidelity Applications

Topic: 5-Carboxy Rhodamine-6G: Single Isomer vs. Mixed Isomers Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary: The Quality by Design (QbD) Perspective

In the development of antibody-drug conjugates (ADCs), oligonucleotide therapeutics, and single-molecule fluorescence assays, the purity of the fluorophore is often an overlooked variable. While 5(6)-Carboxy Rhodamine 6G (mixed isomers) provides a cost-effective solution for general immunofluorescence, it introduces significant heterogeneity into analytical workflows.

For researchers requiring precise quantitation, 5-Carboxy Rhodamine 6G (Single Isomer) is not merely a "premium" reagent; it is a critical control parameter. The use of mixed isomers results in "split peaks" during HPLC and Capillary Electrophoresis (CE), complicating the validation of conjugate purity and compromising the resolution of DNA sequencing and FRET assays.

This guide details the physicochemical distinctions between these forms and provides a self-validating protocol for their application in bioconjugation.

Part 1: The Isomer Challenge – Chemical & Physical Basis

Structural Divergence

Rhodamine 6G derivatives used for labeling are typically synthesized via the condensation of 3-ethylamino-4-methylphenol with trimellitic anhydride. This reaction inherently produces a mixture of two regioisomers:

-

5-Carboxy Rhodamine 6G (5-CR6G): Carboxyl group at the para position relative to the xanthene ring oxygen (C5).

-

6-Carboxy Rhodamine 6G (6-CR6G): Carboxyl group at the meta position (C6).

While their fluorescence excitation/emission maxima (~525/548 nm) are nearly identical, their molecular geometry and dipole moments differ .

The "Split Peak" Phenomenon

The most immediate impact of using mixed isomers is observed during purification.

-

In HPLC: When a biomolecule (e.g., a peptide) is labeled with a 5(6)-mixed isomer dye, the resulting conjugate resolves into two distinct peaks.

-

Result: The researcher cannot easily distinguish between the two isomer conjugates and potential impurities (e.g., unreacted dye or degradation products).

-

-

In Capillary Electrophoresis (CE): The electrophoretic mobility (

) is sensitive to the hydrodynamic radius and charge distribution. The 5- and 6-isomers migrate at different rates.-

Result: Band broadening or doublet formation, which is catastrophic for DNA sequencing or fragment analysis where single-base resolution is required.

-

Part 2: Decision Matrix – When to Use Single Isomer

Not all experiments require single isomers. Use the following logic to determine the necessity of 5-CR6G.

Figure 1: Decision matrix for selecting 5-CR6G (Single Isomer) vs. Mixed Isomers based on experimental sensitivity.

Part 3: Critical Application Analysis

Impact on FRET (Fluorescence Resonance Energy Transfer)

In FRET studies, the efficiency (

-

The Problem: The 5- and 6-isomers have different attachment geometries. If a mixed isomer dye is used as a donor or acceptor, the resulting population of labeled molecules will have heterogeneous dipole orientations.

-

The Consequence: This introduces ensemble averaging errors in distance calculations. For single-molecule FRET (smFRET), this heterogeneity manifests as a broader FRET efficiency histogram, obscuring subtle conformational states [1, 2].

Impact on DNA Sequencing & Fragment Analysis

Historically, the "JOE" dye (a fluorescein derivative) and R6G derivatives were used in Sanger sequencing.

-

Mechanism: CE separates DNA fragments based on size-to-charge ratio.

-

The Problem: If a T-terminator is labeled with mixed isomers, the "T" peak splits into two bands (T-5 and T-6).

-

The Consequence: The sequencer software may misinterpret the second band as a different base or an insertion mutation. Single isomer 5-CR6G is mandatory for these applications to ensure a single, sharp peak for every DNA fragment length [3].

Part 4: Self-Validating Protocol – Conjugation & Purification

Objective: Label a primary amine-containing biomolecule (e.g., Antibody or Peptide) with 5-CR6G NHS Ester and validate purity.

Reagents

-

Fluorophore: 5-Carboxy Rhodamine 6G, SE (Succinimidyl Ester) - Single Isomer.

-

Buffer A: Sodium Bicarbonate (0.1 M, pH 8.3). Critical: Do not use Tris or Glycine.

-

Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

Step-by-Step Workflow

-

Preparation:

-

Activation & Mixing:

-

Dissolve 5-CR6G-SE in DMSO (10 mg/mL) immediately before use.

-

Add dye to protein at a molar excess of 10–20x.

-

Incubate for 1 hour at Room Temperature (RT) in the dark.

-

-

Quenching:

-

Add 1M Tris-HCl (pH 8.0) to a final concentration of 0.1M. Incubate for 15 mins.

-

Why: Tris contains free amines that react with remaining NHS esters, preventing non-specific labeling during purification.

-

-

Purification (The Single Isomer Advantage):

-

Method: Size Exclusion Chromatography (SEC) or Dialysis.

-

Validation: Run analytical HPLC.[5]

-

If Single Isomer: You will see one product peak (Conjugate) and one free dye peak.

-

If Mixed Isomer: You would see a doublet product peak, making it impossible to determine if the second peak is a degradation product or the 6-isomer.

-

-

Figure 2: Conjugation workflow for 5-CR6G NHS Ester. The final QC step relies on the single-isomer property to validate product homogeneity.

References

-

National Institutes of Health (NIH). A Practical Guide to Single Molecule FRET. Available at: [Link]

-

MDPI. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for Isomeric Peptides. Available at: [Link][6][7]

Sources

- 1. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 4. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]

- 5. Separation and Determination of Rhodamine B in Chili Power by Capillary Electrophoresis with Electrochemiluminescence Detection [spkx.net.cn]

- 6. books.rsc.org [books.rsc.org]

- 7. 5(6)-CR6G [5-(and 6)-Carboxyrhodamine 6G] | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Fluorescence of Rhodamine Dyes

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing the fluorescence of rhodamine dyes. Moving beyond a simple recitation of facts, this document delves into the photophysical principles, structural influences, and environmental factors that dictate the emissive properties of this vital class of fluorophores. The content is structured to provide not only theoretical knowledge but also actionable, field-proven insights and methodologies to empower your research and development endeavors.

The Foundation of Brilliance: The Rhodamine Core and the Origin of Fluorescence

Rhodamine dyes are a family of fluorophores built upon a xanthene core, structurally similar to fluorescein but with key substitutions that enhance their photostability and tune their spectral properties.[1] The fluorescence of these molecules originates from this planar, polycyclic aromatic system, which possesses an extended π-conjugated electron system. This delocalized electron network is crucial for the absorption and subsequent emission of light.[1]

The fundamental process of fluorescence is elegantly described by the Jablonski diagram. This model illustrates the electronic and vibrational states of a molecule and the transitions between them.

A Journey Through the Jablonski Diagram

The process begins with the absorption of a photon of light, which elevates a π-electron from the ground electronic state (S₀) to an excited singlet state (S₁ or higher, e.g., S₂). This is a rapid process, occurring on the femtosecond (10⁻¹⁵ s) timescale.[2]

Following excitation, the molecule rapidly undergoes non-radiative relaxation processes. Vibrational relaxation sees the excited molecule lose excess vibrational energy and descend to the lowest vibrational level of the S₁ state. This occurs on a picosecond timescale (10⁻¹⁴ to 10⁻¹¹ s).[2] If the initial excitation was to a higher electronic state (e.g., S₂), the molecule typically undergoes internal conversion, a non-radiative transition to an isoenergetic vibrational level of a lower electronic state (e.g., S₁), followed by further vibrational relaxation.[2]

Finally, the molecule can return to the ground state (S₀) from the lowest vibrational level of the S₁ state through the emission of a photon. This radiative transition is known as fluorescence and occurs on the nanosecond timescale (10⁻⁹ to 10⁻⁷ s).[2] Because some energy is lost through non-radiative processes, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

The Molecular Architecture of Fluorescence: Structure-Property Relationships

The specific chemical structure of a rhodamine derivative dictates its unique spectral characteristics. Modifications to the xanthene core allow for the fine-tuning of absorption and emission wavelengths, quantum yield, and photostability.

The Spirolactam Ring: A Molecular Switch for Fluorescence

Many rhodamine derivatives feature a carboxylic acid group that can exist in equilibrium between a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirolactone form.[3][4] This equilibrium is highly sensitive to the environment, particularly pH. In acidic conditions, the equilibrium favors the open, fluorescent form, while in basic conditions, the colorless, non-fluorescent spirolactone dominates.[4] This "off-on" switching mechanism is a cornerstone for the design of fluorescent probes that respond to changes in their local environment.[1]

Substituent Effects on Spectral Properties

The strategic placement of electron-donating and electron-withdrawing groups on the xanthene core and the pendant phenyl ring can significantly alter the photophysical properties of rhodamine dyes. For instance, esterification of the carboxylic acid group can lead to a red-shift in both the absorption and emission spectra and can also suppress the formation of the non-fluorescent lactone in aprotic solvents.[5] N-dealkylation of rhodamine B has been shown to cause a blue-shift in the emission spectra.[6] These modifications allow for the creation of a palette of rhodamine dyes with tailored spectral properties for multiplexing and other advanced applications.

| Rhodamine Derivative | Typical Excitation Max (nm) | Typical Emission Max (nm) | Typical Quantum Yield (Φ) |

| Rhodamine 110 | ~495 | ~520 | ~0.88 |

| Rhodamine 6G | ~528 | ~551 | ~0.95[7] |

| Tetramethylrhodamine (TMR) | ~550 | ~575 | ~0.40 |

| Rhodamine B | ~546[8] | ~567[8] | ~0.70 in ethanol[9] |

| Texas Red® | ~589 | ~615 | ~0.60 |

Note: Spectral properties are highly dependent on the solvent and local environment. The values presented here are typical and for comparative purposes.

Environmental Influences on Fluorescence Emission

The fluorescence of rhodamine dyes is not an intrinsic, immutable property but is profoundly influenced by the dye's immediate surroundings. Understanding these environmental effects is critical for the robust design and interpretation of experiments.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the absorption and emission spectra of rhodamine dyes, a phenomenon known as solvatochromism.[10] Generally, in polar solvents, the excited state is more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.[11] The dielectric constant of the solvent can alter the electronic structure of the chromophore, and solvent-induced geometrical distortions can also play a role.[11]

Temperature Dependence

The fluorescence intensity of many rhodamine dyes, such as Rhodamine B, is temperature-dependent, generally decreasing as the temperature increases.[12] This is primarily due to an increase in non-radiative decay pathways at higher temperatures, a form of dynamic quenching.[13] This property can be exploited for non-contact temperature measurements in microfluidic and biological systems.

Concentration Effects and Quenching

At high concentrations, the fluorescence quantum yield of rhodamine dyes often decreases significantly. This is primarily due to the formation of non-fluorescent or weakly fluorescent dimers and higher-order aggregates.[14][15] This process, a form of static quenching, effectively reduces the population of fluorescent monomers.

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. Understanding these mechanisms is crucial for designing robust fluorescence-based assays and for interpreting experimental data correctly.

Static vs. Dynamic Quenching

-

Static Quenching: This occurs when a fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. The formation of rhodamine dimers at high concentrations is a prime example of static quenching.[16] Since the complex is non-emissive, the fluorescence lifetime of the remaining free fluorophores is unaffected.[11]

-

Dynamic (Collisional) Quenching: This occurs when an excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[11] This process reduces the fluorescence lifetime of the fluorophore. The relationship between quenching and quencher concentration is described by the Stern-Volmer equation.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, the excited donor can transfer its energy to the acceptor, which then fluoresces. This results in quenching of the donor fluorescence and sensitized emission from the acceptor. Rhodamine dyes are commonly used as acceptors in FRET pairs for studying molecular interactions.[17]

Inner Filter Effect

At high concentrations, the absorption of emitted fluorescence by other fluorophore molecules can lead to an apparent decrease in fluorescence intensity, particularly at the shorter wavelength end of the emission spectrum. This is known as the inner filter effect and is a common artifact in fluorescence measurements that needs to be carefully controlled by working with dilute solutions.[9]

Sources

- 1. A generalization of the Jablonski diagram to account for polarization and anisotropy effects in time-resolved experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. edinst.com [edinst.com]

- 4. Fluorogenic rhodamine B derivatives that become brighter at neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. horiba.com [horiba.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. edinst.com [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. Solvatochromism - Wikipedia [en.wikipedia.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. jascoinc.com [jascoinc.com]

- 13. Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

High-Fidelity Protein Labeling with 5-Carboxy Rhodamine 6G (5-CR6G) NHS Ester

Abstract & Introduction

5-Carboxy Rhodamine 6G (5-CR6G) is a superior fluorophore that occupies the spectral gap between Fluorescein (FITC/FAM) and Tetramethylrhodamine (TRITC/TAMRA). With an excitation maximum at 525 nm and emission at 550 nm , it is an ideal match for the 514 nm spectral line of Argon-ion lasers or 532 nm solid-state lasers.

Unlike standard Rhodamine 6G, the 5-Carboxy derivative is synthesized with a specific carboxylate handle, typically activated as an N-hydroxysuccinimide (NHS) ester . This allows for precise, covalent conjugation to primary amines (Lysine residues and N-termini) on proteins and antibodies.

Why use 5-CR6G?

-

High Quantum Yield: (~0.95) Significantly brighter than TRITC.[1]

-

Photostability: More resistant to photobleaching than Fluorescein.

-

pH Independence: Fluorescence remains stable across the physiological pH range (pH 4–10).

Technical Specifications

| Parameter | Value | Notes |

| Molecule Name | 5-Carboxy Rhodamine 6G, Succinimidyl Ester | Abbreviated as 5-CR6G-SE or 5-R6G-SE |

| Molecular Weight | ~555.59 g/mol | Value for the NHS ester form |

| Excitation Max | 525 nm | Yellow excitation |

| Emission Max | 550 nm | Orange emission |

| Extinction Coeff. ( | 116,000 M⁻¹cm⁻¹ | At 525 nm |

| Correction Factor (CF) | 0.19 | Correction for A280 contribution (Range: 0.17–0.[2]21) |

| Quantum Yield | 0.95 | Extremely bright |

| Solvent Compatibility | Anhydrous DMSO or DMF | Hydrophobic; avoid water during stock prep |

| Reactive Group | NHS Ester | Targets primary amines (-NH₂) |

Pre-Labeling Considerations (Critical)

To ensure a self-validating and successful experiment, the following conditions must be met before opening the dye vial.

A. Buffer Chemistry (The "No-Amine" Rule)

The NHS ester reaction relies on nucleophilic attack by the protein's primary amines.

-

FORBIDDEN: Tris, Glycine, BSA, Gelatin, Ammonium ions. These contain competing amines that will quench the dye before it labels your protein.

-

REQUIRED: Sodium Bicarbonate (0.1 M, pH 8.3–9.0) or PBS (pH 7.4, though pH 8.3 is more efficient).

B. Protein Concentration[1]

-

Optimal: > 2 mg/mL. High concentration drives the reaction kinetics forward, overcoming the competing hydrolysis of the NHS ester.

-

Minimum: 0.5 mg/mL.[3] (If lower, concentrate using a spin filter before labeling).

Experimental Protocol: Step-by-Step

Phase 1: Preparation

-

Protein Exchange: If your protein is in Tris or contains BSA, dialyze or spin-column exchange it into 0.1 M Sodium Bicarbonate buffer (pH 8.3) .

-

Dye Stock: Dissolve 1 mg of 5-CR6G-SE in 100 µL of anhydrous DMSO .

-

Expert Note: Prepare this immediately before use. NHS esters hydrolyze rapidly in the presence of moisture. Do not store this stock solution unless absolutely necessary (and then only at -20°C with desiccants).

-

-

Calculation: Calculate the volume of dye needed for a 10-fold molar excess over the protein.

Formula for Dye Volume (

):Where is moles of protein, and is concentration of dye in mg/mL.

Phase 2: Conjugation Reaction

-

Add the calculated volume of 5-CR6G-SE slowly to the protein solution while gently vortexing.

-

Incubate:

-

Option A (Fast): 1 hour at Room Temperature (RT) with continuous gentle rotation. Protect from light.[4]

-

Option B (Gentle): Overnight at 4°C.

-

-

Mechanistic Insight: The pH 8.3 environment deprotonates the

-amino groups of Lysine residues, making them nucleophilic enough to attack the carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a byproduct.

Phase 3: Purification

Unreacted dye must be removed to prevent high background noise.

-

Method: Use a Desalting Column (e.g., Sephadex G-25, PD-10) or Dialysis Cassette (10K MWCO).

-

Elution: Elute with PBS (pH 7.4) + 0.01% Sodium Azide (if storage is required).

-

Visual Check: You should see two bands on a column: a faster-moving fluorescent band (Conjugate) and a slower band (Free Dye). Collect the fast band.

Quality Control: Determining Degree of Labeling (DOL)

This is the self-validating step. You must quantify how many dye molecules are attached per protein molecule.[1]

Measurement

Measure the absorbance of the purified conjugate at 280 nm (

Calculation Logic

Since the dye absorbs slightly at 280 nm, we must correct the protein absorbance.[1]

Step 1: Correct Protein Absorbance (

Step 2: Calculate Protein Concentration (

Step 3: Calculate DOL

Interpretation

-

DOL < 1: Under-labeling. Cause: Hydrolyzed dye, low pH, or interfering amines.

-

DOL 2–6: Optimal. Good brightness, low quenching.

-

DOL > 8: Over-labeling. Risk of precipitation and fluorescence quenching (Rhodamines are prone to self-quenching when crowded).

Visualization of Workflow

Figure 1: Critical path for 5-CR6G protein labeling. Note the decision point at buffer checking to prevent reaction failure.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low DOL (< 1.0) | Buffer contained amines (Tris/Glycine). | Dialyze protein thoroughly into PBS or Bicarbonate. |

| Dye was hydrolyzed (wet DMSO). | Use fresh anhydrous DMSO; use a new vial of dye. | |

| pH was too low (< 7.5). | Adjust buffer pH to 8.3 to facilitate lysine deprotonation. | |

| Precipitation | Protein is hydrophobic or over-labeled. | Reduce Dye:Protein molar ratio (try 5:1 instead of 10:1). |

| Dye stock concentration too high. | Add dye slowly; ensure organic solvent < 10% of total volume. | |

| No Fluorescence | Wrong excitation filter. | Ensure filter matches 525 nm (Green/Yellow), not Blue (488 nm). |

Storage & Stability

-

Lyophilized Dye: Store at -20°C, desiccated, protected from light. Stable for 12 months.

-

Conjugated Protein: Store at 4°C (short term) or -20°C (long term) with 50% Glycerol. Protect from light.

References

-

Oregon Medical Laser Center (OMLC). (1998). Rhodamine 6G Spectra and Extinction Coefficients. PhotochemCAD. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Carboxy Rhodamine-6G NHS Ester Conjugation Chemistry

Introduction: The Utility of 5-Carboxy Rhodamine-6G NHS Ester in Bioconjugation